molecular formula C16H13Cl4NOS B11702632 Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-

Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]-

Cat. No.: B11702632
M. Wt: 409.2 g/mol
InChI Key: OCAGWVPJUUSEHZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- (CAS: 118215-82-0) is a benzamide derivative characterized by:

  • A 4-methylbenzoyl group (C₆H₄(CO)-4-CH₃).
  • An N-substituted trichloroethyl moiety (CCl₃CH₂) modified with a 4-chlorophenylthio group (S-C₆H₄-4-Cl) at the ethyl carbon.
  • Molecular formula: C₁₅H₁₁Cl₄NOS; Molecular weight: 395.1 g/mol .

Thiourea intermediate formation: Reaction of isothiocyanates with amines or hydrazines (e.g., 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide reacting with 4-chloroaniline derivatives) .

Dehydrosulfurization: Using iodine (I₂) and triethylamine (Et₃N) in DMF or acetonitrile to cyclize thioureas into heterocyclic systems (e.g., 1,3,4-thiadiazoles or 1,3,5-oxadiazines) .

Properties

Molecular Formula

C16H13Cl4NOS

Molecular Weight

409.2 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide

InChI

InChI=1S/C16H13Cl4NOS/c1-10-2-4-11(5-3-10)14(22)21-15(16(18,19)20)23-13-8-6-12(17)7-9-13/h2-9,15H,1H3,(H,21,22)

InChI Key

OCAGWVPJUUSEHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Thioether Intermediate Formation

The synthesis begins with the preparation of the thioether intermediate, 2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethylamine . This step typically involves the reaction of 4-chlorothiophenol with trichloroacetaldehyde under basic conditions to form the thioether backbone.

Procedure :

  • 4-Chlorothiophenol (1.0 equiv) is dissolved in anhydrous dichloromethane.

  • Trichloroacetaldehyde (1.2 equiv) is added dropwise at 0°C.

  • The mixture is stirred for 6–8 hours at room temperature, followed by quenching with ice-cold water.

  • The organic layer is separated, dried over sodium sulfate, and concentrated to yield the thioether intermediate.

Key Data :

  • Yield: 75–85%

  • Purity: >95% (HPLC)

Amidation with 4-Methylbenzoyl Chloride

The thioether intermediate is subsequently reacted with 4-methylbenzoyl chloride to form the target benzamide. This step employs Schotten-Baumann conditions to facilitate amide bond formation.

Procedure :

  • The thioether intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF).

  • 4-Methylbenzoyl chloride (1.1 equiv) is added slowly at 0°C.

  • The reaction is stirred for 12–16 hours at room temperature.

  • The product is precipitated by adding ice water, filtered, and recrystallized from ethanol.

Key Data :

  • Yield: 60–70%

  • Reaction Time: 12–16 hours

  • Purity: 98% (by 1H^1\text{H} NMR)

Alternative Pathways and Optimization

One-Pot Synthesis Using Thionyl Chloride

A streamlined method involves the in situ generation of 4-methylbenzoyl chloride from 4-methylbenzoic acid using thionyl chloride (SOCl2\text{SOCl}_2), followed by direct amidation.

Procedure :

  • 4-Methylbenzoic acid (1.0 equiv) is refluxed with excess SOCl2\text{SOCl}_2 (3.0 equiv) for 3 hours.

  • Excess SOCl2\text{SOCl}_2 is removed under reduced pressure.

  • The crude acyl chloride is dissolved in THF and reacted with the thioether intermediate (1.0 equiv) at 25°C for 6 hours.

  • The product is isolated via column chromatography (hexane/ethyl acetate).

Key Data :

  • Yield: 65–75%

  • Reaction Time: 9 hours (total)

  • Advantages: Eliminates intermediate isolation, improves scalability.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and enhances yields by accelerating kinetic pathways.

Procedure :

  • 4-Methylbenzoic acid and SOCl2\text{SOCl}_2 are heated under microwave irradiation (100°C, 150 W) for 30 minutes.

  • The acyl chloride is reacted with the thioether intermediate in acetonitrile under microwave conditions (80°C, 100 W) for 1 hour.

  • The product is purified via recrystallization.

Key Data :

  • Yield: 80–85%

  • Reaction Time: 1.5 hours (total)

  • Energy Efficiency: 40% reduction in energy consumption compared to conventional methods.

Comparative Analysis of Methods

MethodYield (%)Reaction TimePurity (%)Scalability
Classical Amidation60–7012–16 h98Moderate
One-Pot Synthesis65–759 h97High
Microwave-Assisted80–851.5 h99High

Insights :

  • Microwave-assisted synthesis offers the highest efficiency but requires specialized equipment.

  • One-pot methods balance yield and practicality for industrial-scale production.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol or acetonitrile to achieve >98% purity.

Conditions :

  • Solvent: Ethanol (10 mL/g)

  • Temperature: 0–4°C

  • Recovery: 85–90%.

Spectroscopic Validation

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 2.34 (s, 3H, CH3_3), 7.25–7.91 (m, 8H, Ar-H), 5.42 (s, 1H, NH).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of the trichloroethyl group during amidation.

  • Solution : Use anhydrous solvents and inert atmosphere (N2_2).

Low Yields in Classical Methods

  • Issue : Incomplete acylation due to steric hindrance.

  • Solution : Employ excess acyl chloride (1.2 equiv) and prolonged reaction times.

Industrial Applications and Patents

  • Patent US20170129849A1 : Discloses a scalable process for benzamide derivatives using iso-propanol as a solvent.

  • Patent KR100834387B1 : Highlights continuous-flow synthesis for high-throughput production .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

Benzamide derivatives have been extensively studied for their pharmacological properties. The following applications have been documented:

Gastrointestinal Disorders

Benzamide derivatives exhibit affinity for the 5-HT4 receptor, making them potential candidates for treating gastrointestinal diseases such as:

  • Gastroesophageal reflux disease
  • Irritable bowel syndrome
  • Functional dyspepsia

These compounds can enhance gastric motility and reduce gastric emptying time, demonstrating low toxicity profiles .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzamide derivatives against various pathogens. For instance, novel derivatives synthesized from benzamide showed promising activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis therapy .

Cytotoxicity Studies

Research has indicated that certain benzamide derivatives possess cytotoxic effects against cancer cell lines. This opens avenues for developing new anticancer agents based on their structural modifications .

Material Science Applications

In addition to biological applications, Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- has implications in material science:

Polymer Chemistry

The compound can serve as a building block in synthesizing polymers with specific thermal and mechanical properties. Its unique functional groups allow for the development of materials with tailored characteristics for industrial applications.

Nanotechnology

Research indicates the potential use of benzamide derivatives in nanotechnology for drug delivery systems due to their ability to form stable complexes with various nanoparticles .

Case Study 1: Gastrointestinal Treatment

A study investigated the effects of a series of benzamide derivatives on gastric motility in animal models. The results indicated that compounds with higher affinity for the 5-HT4 receptor significantly improved gastric emptying times compared to controls .

Case Study 2: Antimicrobial Efficacy

A group of researchers synthesized various benzamide derivatives and tested them against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values under 1 µg/mL, demonstrating high efficacy and low cytotoxicity against human cells .

Mechanism of Action

The mechanism by which Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- exerts its effects involves interactions with specific molecular targets. The trichloroethyl group can interact with nucleophilic sites in enzymes or proteins, leading to inhibition or modification of their activity. The compound’s structure allows it to fit into active sites of enzymes, thereby affecting their function .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Benzamide Substituent Key Structural Differences Molecular Weight (g/mol) CAS Number
Target Compound 4-methyl Trichloroethyl group with 4-chlorophenylthio 395.1 118215-82-0
4-Chloro Analog 4-chloro Trichloroethyl group with 4-chlorophenyl (no thioether) 397.5 134219-53-7
2,4-Dichloroanilino Analog 4-methyl Trichloroethyl group with 2,4-dichloroanilino 416.1 CID 3103477

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-methyl substituent (target) may enhance electron density on the benzamide compared to 4-chloro analogs, affecting reactivity and binding interactions.
  • Thioether vs.

Variations in the Trichloroethyl Moiety

Compound Name Trichloroethyl Modification Key Differences Applications/Notes
Target Compound 4-Chlorophenylthio Thioether linkage Bioactive small molecule
Furylmethylamino Analog 2-Furylmethylamino Heterocyclic substituent Agrochemical research (inferred from CAS data)
2,4-Dichloroanilino Analog 2,4-Dichloroanilino Aromatic amine substituent Higher LogP (6.22) suggests enhanced lipophilicity

LogP and Solubility :

  • Target Compound : Estimated LogP ~6.0 (similar to 4-chloro analog, LogP = 6.22 ), indicating high hydrophobicity.
  • Thiourea Derivatives : Compounds like N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide (LogP ~3.5) show reduced hydrophobicity due to polar thiourea groups .

Anticipated Bioactivity :

  • Pesticidal Potential: Structural similarity to DDT derivatives (e.g., 1-chloro-2-(2,2,2-trichloro-1-(4-chlorophenyl)ethyl)benzene) suggests possible insecticidal activity .
  • Anticancer Applications : Thiourea-benzamide hybrids (e.g., L1 in ) exhibit cytotoxicity, implying the target compound may warrant similar evaluation .

Biological Activity

Benzamide derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The compound Benzamide, 4-methyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)thio]ethyl]- (CAS Number: 297141-26-5) is a notable example due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse scientific literature.

  • Molecular Formula: C16H13Cl4NOS
  • Molecular Weight: 409.2 g/mol
  • CAS Number: 297141-26-5

Biological Activity Overview

The biological activity of Benzamide derivatives has been extensively studied. This specific compound exhibits promising properties that can be categorized into several key areas:

1. Antitumor Activity

Research indicates that benzamide derivatives can inhibit tumor growth through various mechanisms. For instance:

  • A study highlighted the effectiveness of benzamide compounds in inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis and cell proliferation. This inhibition can lead to significant antitumor effects in certain cancer types .
  • Another investigation into similar benzamide structures demonstrated their ability to inhibit RET kinase activity, which is implicated in several cancers. Compounds with structural similarities showed moderate to high potency in ELISA-based kinase assays .
CompoundActivityIC50 Value
Benzamide derivative I-8RET kinase inhibitionModerate to High
Benzamide derivative IIDHFR inhibitionNot specified

2. Antimicrobial Properties

Benzamide derivatives have also been tested for antimicrobial activity:

  • Certain studies found that benzamide compounds exhibited significant antibacterial effects against various pathogens. The presence of electron-donating groups on the benzene ring was noted to enhance this activity .

3. Anti-inflammatory Effects

Some benzamide derivatives have shown potential anti-inflammatory properties:

Case Studies

Several case studies have documented the effects of benzamide derivatives:

  • Case Study on Antitumor Activity : A cohort study involving patients treated with a benzamide derivative showed improved survival rates compared to controls when administered at doses above a certain threshold (e.g., >4.3 GBq). Imaging follow-ups indicated a correlation between treatment and tumor regression .
  • Antibacterial Efficacy : In vitro studies demonstrated that specific benzamide derivatives exhibited comparable efficacy to standard antibiotics against resistant strains of bacteria, suggesting their potential as alternative therapeutic agents .

Q & A

Basic Research Question

  • NMR and X-ray crystallography : Confirm regiochemistry of the trichloroethyl and chlorophenylthio groups. For analogous compounds, coupling constants in ¹H NMR (e.g., J = 8–10 Hz for aromatic protons) and ¹³C NMR shifts (e.g., 165–170 ppm for carbonyls) validate connectivity .
  • Vibrational spectroscopy : IR and Raman modes (e.g., C=O stretch at ~1680 cm⁻¹, S–C aromatic vibrations at 600–700 cm⁻¹) correlate with computational models .
  • UCSF Chimera : Visualize 3D electron density maps and docked conformers using volumetric data from X-ray or cryo-EM .

How can molecular docking predict the interaction of this compound with biological targets like estrogen receptors?

Advanced Research Question
AutoDock Vina is recommended for docking studies due to its improved scoring function and multithreading capabilities. For structurally related organochlorines (e.g., DDT derivatives), binding to estrogen receptor alpha (ERα) shows IC₅₀ values in the nanomolar range, with hydrophobic interactions dominating . Protocol:

Prepare the ligand (AM1-BCC charges) and receptor (PDB: 1A52 for ERα).

Set grid box dimensions (20 ų) centered on the binding pocket.

Run 20 docking poses, cluster by RMSD ≤2 Å, and validate with MM/GBSA binding energy calculations .

What methodologies assess the environmental persistence and degradation pathways of this compound?

Advanced Research Question

  • Stability studies : Monitor hydrolysis (pH 5–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation) to identify degradation products like dechlorinated metabolites .
  • Chromatographic detection : Use LC-MS/MS (ESI+ mode) with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) for quantification in environmental matrices (LOD: 0.1 ppb) .
  • Ecotoxicity assays : Compare with DDT analogs (e.g., p,p′-DDE) using Daphnia magna bioassays to evaluate acute toxicity (EC₅₀) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Substituent variation : Replace the 4-chlorophenylthio group with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity (logP) and receptor binding .
  • In vitro screening : Test derivatives against cancer cell lines (e.g., MCF-7) using MTT assays, correlating IC₅₀ values with computed descriptors (e.g., polar surface area, H-bond donors) .
  • QSAR modeling : Train a Random Forest model on a library of 50 analogs using MOE descriptors (e.g., topological polar surface area, molar refractivity) to predict inhibitory activity .

What computational methods elucidate the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • DFT calculations : Use Gaussian 16 at the B3LYP/6-311+G(d,p) level to map transition states for SN2 displacement at the trichloroethyl group. Solvent effects (e.g., DMSO) are modeled via PCM .
  • Charge distribution analysis : Natural Bond Orbital (NBO) analysis identifies electrophilic centers (e.g., sulfur in the thioether group) prone to oxidation .

How does this compound compare to DDT analogs in terms of receptor selectivity and environmental impact?

Advanced Research Question

  • Receptor selectivity : While DDT binds non-selectively to ERα/ERβ, the benzamide’s rigid scaffold may reduce off-target effects. Competitive binding assays with radiolabeled ¹⁷β-estradiol quantify RBA (relative binding affinity) .
  • Bioaccumulation potential : Calculate bioconcentration factors (BCF) using EPI Suite, comparing logKow values (estimated: ~5.2) to DDT (logKow = 6.9) .

What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Advanced Research Question

  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .
  • Process optimization : Replace toxic chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) in coupling steps to enhance green chemistry metrics .

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